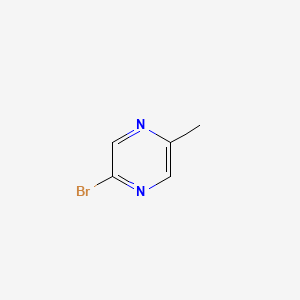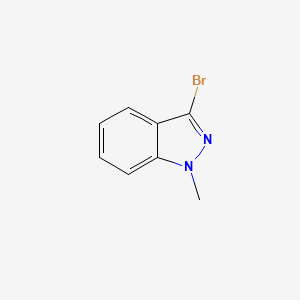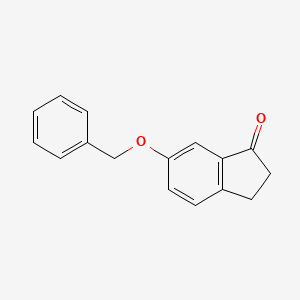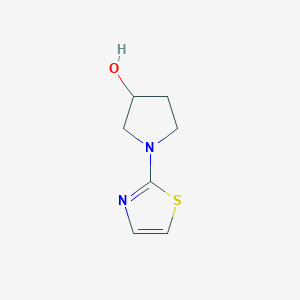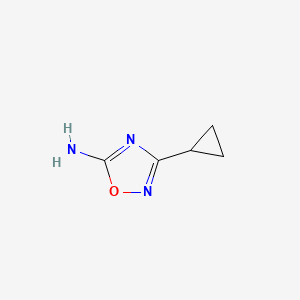
3-环丙基-1,2,4-恶二唑-5-胺
描述
3-Cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with the molecular formula C5H7N3O. It is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a cyclopropyl group attached to the oxadiazole ring, which can influence its chemical properties and biological activities.
科学研究应用
3-Cyclopropyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
作用机制
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, are known to have diverse biological activities and can interact with various biological targets .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Oxadiazoles, in general, are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some oxadiazoles have been reported to exhibit antitumor activities .
生化分析
Biochemical Properties
3-Cyclopropyl-1,2,4-oxadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is important for neurotransmission. Additionally, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine interacts with other biomolecules, such as thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine has been shown to affect the expression of genes related to apoptosis and cell cycle regulation . These effects can lead to changes in cellular metabolism, such as alterations in glycolysis and oxidative phosphorylation, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels . Additionally, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in the activation or inhibition of specific genes, thereby modulating cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-Cyclopropyl-1,2,4-oxadiazol-5-amine can lead to sustained changes in cellular function, such as continuous inhibition of acetylcholinesterase activity and persistent alterations in gene expression . These findings suggest that the compound’s effects are both stable and long-lasting, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes. Therefore, careful dosage optimization is crucial when using 3-Cyclopropyl-1,2,4-oxadiazol-5-amine in experimental settings.
Metabolic Pathways
3-Cyclopropyl-1,2,4-oxadiazol-5-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations are facilitated by cytochrome P450 enzymes, which play a key role in the compound’s biotransformation . Additionally, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine can affect metabolic flux by altering the levels of key metabolites, such as glucose and ATP, thereby influencing cellular energy balance and function .
Transport and Distribution
The transport and distribution of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine can bind to intracellular proteins, such as albumin and hemoglobin, which help in its distribution and localization . These interactions ensure that the compound reaches its intended sites of action and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . In the nucleus, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine can interact with DNA and transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect energy production and metabolic processes, further highlighting its diverse biochemical roles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of amidoximes followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles, including 3-Cyclopropyl-1,2,4-oxadiazol-5-amine, often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-Cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropyl group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include substituted oxadiazoles, which can exhibit enhanced biological activities or improved physicochemical properties.
相似化合物的比较
3-Cyclopropyl-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, this compound exhibits distinct chemical reactivity and biological activities.
1,2,5-Oxadiazole: Another regioisomer with unique properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals, this compound has different electronic properties compared to 1,2,4-oxadiazoles.
The uniqueness of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine lies in its cyclopropyl group, which can influence its stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-cyclopropyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWVOJBJENHSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627369 | |
| Record name | 3-Cyclopropyl-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302842-68-8 | |
| Record name | 3-Cyclopropyl-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



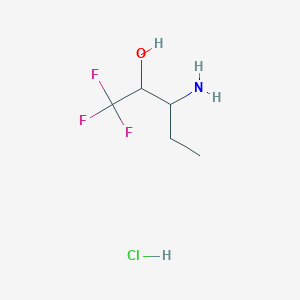
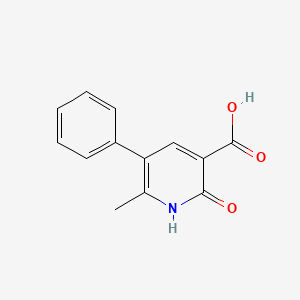
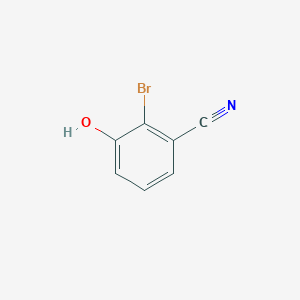
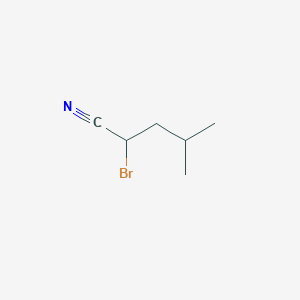
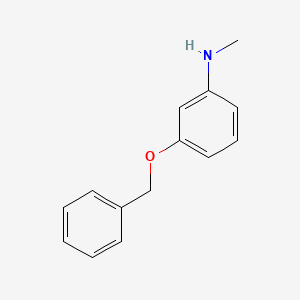
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)
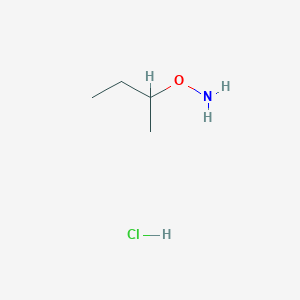
![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)
